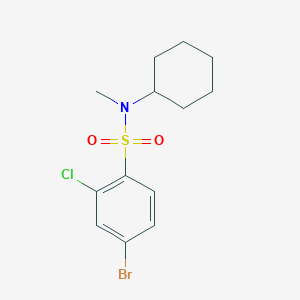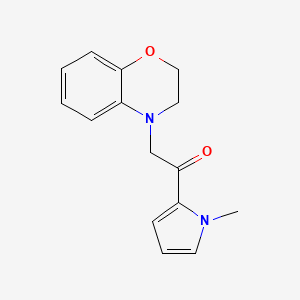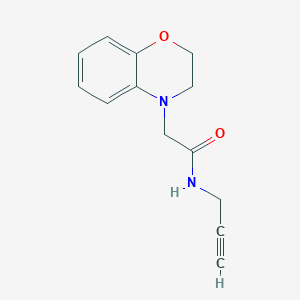
2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide, also known as DBA-Y, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of several studies. In
作用機序
The mechanism of action of 2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide is not yet fully understood. However, it has been suggested that 2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide may act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation in the brain. This may help to protect neurons from damage and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, protect neurons from damage, and improve cognitive function in animal models. 2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide has also been found to have antioxidant properties and may help to reduce oxidative stress in the brain.
実験室実験の利点と制限
One advantage of using 2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide in lab experiments is its potential applications in the study of neurodegenerative diseases. 2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide has been found to have neuroprotective properties and may help to prevent the progression of these diseases. However, one limitation of using 2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide. One area of future research is the development of more efficient synthesis methods for 2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide. Another area of future research is the investigation of the potential applications of 2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide and its potential effects on the brain.
合成法
2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-aminophenol with ethyl chloroformate to form 2-(2-hydroxyphenyl) acetamide. This compound is then reacted with propargyl bromide to form 2-(2-hydroxyphenyl)-N-prop-2-ynylacetamide. The final step involves the reaction of this compound with 2,3-dihydro-1,4-benzoxazine to form 2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide.
科学的研究の応用
2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzoxazin-4-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-7-14-13(16)10-15-8-9-17-12-6-4-3-5-11(12)15/h1,3-6H,7-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEBBFYMRDMRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1CCOC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

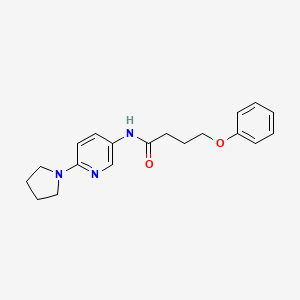

![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)
![3-[1-(2-Bromophenyl)imino-2-cyclopropyl-3-(2-fluorophenyl)-7-methyl-1-morpholin-4-ylpyrazolo[4,3-c][1,5,2]diazaphosphinin-5-yl]propanenitrile](/img/structure/B7519001.png)
![N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B7519008.png)
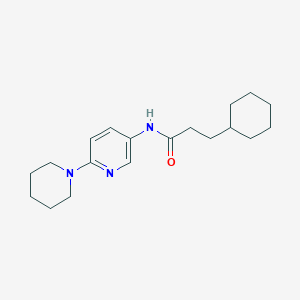
![2-(2-bromo-4-chlorophenoxy)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B7519018.png)
![N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide](/img/structure/B7519027.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carbonyl]-2-phenylphthalazin-1-one](/img/structure/B7519035.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-(4-chlorophenyl)acetamide](/img/structure/B7519036.png)
methanone](/img/structure/B7519041.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide](/img/structure/B7519042.png)
